molecular formula C20H15F2N3O2 B10835716 1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide

1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide

Cat. No.: B10835716
M. Wt: 367.3 g/mol
InChI Key: MREATSZIGJDNKB-UHFFFAOYSA-N
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Description

“PMID29671355-Compound-47a” is a small molecular drug with a molecular weight of 367.3. It is known for its potential therapeutic applications, particularly as an inhibitor of histone deacetylase 4 (HDAC4) . This compound has shown promise in various scientific research fields due to its unique chemical structure and biological activity.

Preparation Methods

The preparation of “PMID29671355-Compound-47a” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization steps. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

“PMID29671355-Compound-47a” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

“PMID29671355-Compound-47a” has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying chemical reactions and mechanisms.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of histone deacetylase 4 (HDAC4), which is involved in various diseases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “PMID29671355-Compound-47a” involves its inhibition of histone deacetylase 4 (HDAC4). This inhibition leads to changes in gene expression and cellular processes, ultimately resulting in its therapeutic effects. The molecular targets and pathways involved include the modulation of transcription factors and signaling proteins, which play a crucial role in the compound’s biological activity .

Comparison with Similar Compounds

“PMID29671355-Compound-47a” can be compared with other similar compounds, such as:

  • PMID29671355-Compound-45a
  • PMID29671355-Compound-46b

These compounds share similar chemical structures and biological activities but differ in their specific molecular targets and pathways. “PMID29671355-Compound-47a” is unique due to its specific inhibition of histone deacetylase 4 (HDAC4), which sets it apart from other similar compounds .

Properties

Molecular Formula

C20H15F2N3O2

Molecular Weight

367.3 g/mol

IUPAC Name

1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H15F2N3O2/c21-15-10-23-18(24-11-15)14-8-6-13(7-9-14)17-16(12-4-2-1-3-5-12)20(17,22)19(26)25-27/h1-11,16-17,27H,(H,25,26)

InChI Key

MREATSZIGJDNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(C(=O)NO)F)C3=CC=C(C=C3)C4=NC=C(C=N4)F

Origin of Product

United States

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